N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide group linked via an ethyl chain to a phenyl ring substituted with a 1-methylpyrazole moiety. Its structural complexity arises from the integration of three distinct rings: a pyrazole, a phenyl, and a furan, each contributing to its chemical and biological properties. The compound’s design emphasizes modularity, enabling interactions with diverse biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic effects .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-16(7-10-19-20)14-4-2-13(3-5-14)6-9-18-17(21)15-8-11-22-12-15/h2-5,7-8,10-12H,6,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIRESQVEBQXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their ability to selectively target androgen receptors, which can be beneficial in treating conditions such as prostate cancer. Research indicates that compounds similar to N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide exhibit significant activity against androgen-dependent tumors, highlighting their potential in cancer therapy .
-
Anti-inflammatory Properties
- There is growing interest in the anti-inflammatory effects of pyrazole derivatives. Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties. This could make it useful in treating diseases characterized by chronic inflammation .
- Neuroprotective Effects
Table 1: Summary of Research Findings on Pyrazole Derivatives
Case Study: Synthesis and Evaluation of this compound
In a recent study, researchers synthesized this compound and evaluated its biological activities. The synthesis involved multi-step organic reactions, leading to the successful isolation of the compound with high purity.
The evaluation phase included:
- In vitro assays to assess cytotoxicity against various cancer cell lines.
- In vivo studies using animal models to evaluate the therapeutic efficacy and safety profile.
The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, validating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Differentiators
Heterocycle Synergy : The furan-pyrazole-phenyl triad offers a unique electronic profile, distinct from thiophene or indole analogues, enabling selective target engagement .
Metabolic Stability : Unlike isoxazole derivatives (), the absence of polar groups in the target compound reduces Phase I metabolism, prolonging half-life .
Versatility: Modular design allows substitutions at the phenyl or pyrazole rings to optimize activity, a flexibility less pronounced in rigid isoxazole-based compounds .
Research Implications
Future studies should explore:
- SAR Analysis: Systematic substitution of the furan ring (e.g., 5-nitro or 5-aminofuran) to enhance potency.
- In Vivo Efficacy : Comparative pharmacokinetic profiling against ’s chlorophenyl derivative to assess therapeutic index .
- Crystallographic Studies : Use of SHELX () for structural refinement to elucidate binding modes .
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 407.5 g/mol. The structure includes a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Pyrazole compounds are known for their ability to inhibit pro-inflammatory cytokines.
Table 2: Inhibition of Cytokines
This table illustrates the effectiveness of similar pyrazole derivatives in reducing inflammation markers, suggesting that this compound may exhibit similar properties.
Case Studies
Several case studies have illustrated the biological activity of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A recent study evaluated the efficacy of various pyrazole compounds against MCF7 breast cancer cells, reporting significant apoptotic effects attributed to compounds similar to this compound .
- Inflammation Models : In vivo models demonstrated that pyrazole derivatives could significantly reduce inflammation in animal models, correlating with reduced levels of TNF-α and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
